Cyclopentyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate
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Overview
Description
Cyclopentyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a pyrimidine ring, and a cyano group, making it a molecule of interest in medicinal chemistry and organic synthesis. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate typically involves multi-step organic reactions. One common method involves the condensation of cyanoacetamide derivatives with furan-2-carboxaldehyde under basic conditions, followed by cyclization and esterification reactions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution to form amides or other esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like ammonia (NH₃) or alcohols in the presence of acid or base catalysts.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Amides or other esters.
Scientific Research Applications
Cyclopentyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopentyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Shares the furan and cyano groups but differs in the ester and phenyl substituents.
2-(Alkylsulfanyl)-4-[furan-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitriles: Contains a furan ring and cyano group but has a different core structure.
Uniqueness
Cyclopentyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate is unique due to its combination of a furan ring, pyrimidine ring, and cyano group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H15N3O4S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
cyclopentyl 2-[[5-cyano-4-(furan-2-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C16H15N3O4S/c17-8-11-14(12-6-3-7-22-12)18-16(19-15(11)21)24-9-13(20)23-10-4-1-2-5-10/h3,6-7,10H,1-2,4-5,9H2,(H,18,19,21) |
InChI Key |
HQJGJNYADHUTEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CO3 |
Origin of Product |
United States |
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